2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide
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Overview
Description
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a dichlorophenyl group attached to a thiosemicarbazide moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,4-Dichlorophenoxyacetic acid
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide stands out due to its unique combination of a dichlorophenyl group and a thiosemicarbazide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4-dichloroanilino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJTBCYRWJHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927139 |
Source
|
Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13124-11-3 |
Source
|
Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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